molecular formula C9H14ClNO B6223997 2-methoxy-N,4-dimethylaniline hydrochloride CAS No. 2763776-73-2

2-methoxy-N,4-dimethylaniline hydrochloride

Cat. No. B6223997
CAS RN: 2763776-73-2
M. Wt: 187.7
InChI Key:
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Description

2-Methoxy-N,4-dimethylaniline hydrochloride (2MNDH) is an organic compound that is commonly used in laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 225.64 g/mol and a melting point of 98-100 °C. 2MNDH has a variety of uses in scientific research, such as its application in organic chemistry, biochemistry, and pharmacology. In addition, it is a key intermediate in the manufacture of pharmaceuticals and other organic compounds.

Mechanism of Action

2-methoxy-N,4-dimethylaniline hydrochloride has a variety of mechanisms of action. In biochemical studies, it is believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In pharmacological studies, it has been used to study the mechanism of action of various drugs, such as antidepressants and antipsychotics. Additionally, 2-methoxy-N,4-dimethylaniline hydrochloride has been used to study the biochemical and physiological effects of drugs.
Biochemical and Physiological Effects
2-methoxy-N,4-dimethylaniline hydrochloride has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In pharmacological studies, it has been used to study the biochemical and physiological effects of drugs, such as antidepressants and antipsychotics. Additionally, 2-methoxy-N,4-dimethylaniline hydrochloride has been used to study the mechanism of action of various drugs.

Advantages and Limitations for Lab Experiments

2-methoxy-N,4-dimethylaniline hydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is stable under a wide range of conditions. Additionally, it is soluble in a variety of organic solvents, which makes it easy to use in laboratory experiments. However, 2-methoxy-N,4-dimethylaniline hydrochloride is toxic and should be handled with caution.

Future Directions

The future directions for 2-methoxy-N,4-dimethylaniline hydrochloride research are numerous. Further research can be conducted to explore the biochemical and physiological effects of 2-methoxy-N,4-dimethylaniline hydrochloride on various drugs. Additionally, further research can be conducted to investigate the mechanism of action of various drugs and to develop new synthetic methods for the production of 2-methoxy-N,4-dimethylaniline hydrochloride. Additionally, further research can be conducted to explore the potential applications of 2-methoxy-N,4-dimethylaniline hydrochloride in organic synthesis, biochemistry, and pharmacology. Finally, further research can be conducted to investigate the safety and toxicity of 2-methoxy-N,4-dimethylaniline hydrochloride in laboratory experiments.

Synthesis Methods

2-methoxy-N,4-dimethylaniline hydrochloride is synthesized through a two-step process. First, 4-dimethylaniline is reacted with chloroacetic acid to produce 4-dimethyl-2-chloroaniline. This reaction requires a temperature of 80-90 °C and a reaction time of 1-2 hours. In the second step, 4-dimethyl-2-chloroaniline is reacted with sodium methoxide in methanol to produce 2-methoxy-N,4-dimethylaniline hydrochloride. This reaction requires a temperature of 80-90 °C and a reaction time of 1-2 hours.

Scientific Research Applications

2-methoxy-N,4-dimethylaniline hydrochloride has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as an inhibitor in biochemical and pharmacological studies, and as a reagent in the preparation of pharmaceuticals and other organic compounds. Additionally, 2-methoxy-N,4-dimethylaniline hydrochloride has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methoxy-N,4-dimethylaniline hydrochloride involves the reaction of 2-methoxyaniline with formaldehyde and dimethylamine followed by hydrochloric acid treatment.", "Starting Materials": [ "2-methoxyaniline", "formaldehyde", "dimethylamine", "hydrochloric acid" ], "Reaction": [ "2-methoxyaniline is reacted with formaldehyde and dimethylamine in the presence of a catalyst such as para-toluenesulfonic acid to form N,N-dimethyl-2-methoxy-4-methylbenzenamine.", "The resulting product is then treated with hydrochloric acid to form 2-methoxy-N,4-dimethylaniline hydrochloride." ] }

CAS RN

2763776-73-2

Product Name

2-methoxy-N,4-dimethylaniline hydrochloride

Molecular Formula

C9H14ClNO

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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